Cas no 80656-71-9 ((4S)-4-(hydroxymethyl)oxolan-2-one)

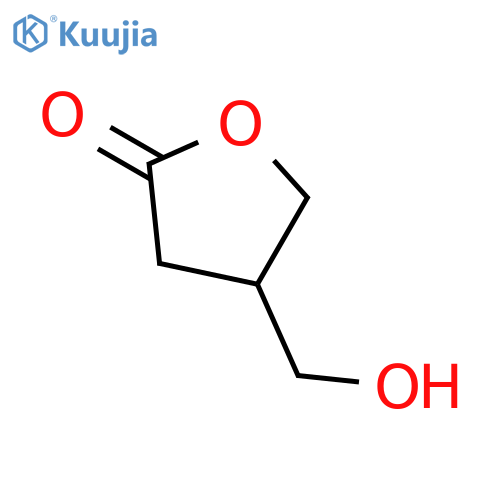

80656-71-9 structure

商品名:(4S)-4-(hydroxymethyl)oxolan-2-one

(4S)-4-(hydroxymethyl)oxolan-2-one 化学的及び物理的性質

名前と識別子

-

- 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-, (S)-

- (4S)-4-(hydroxymethyl)oxolan-2-one

- SCHEMBL14562801

- 80656-71-9

- DTXSID50729597

-

- インチ: InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m0/s1

- InChIKey: PVQRPRXBBGDUMX-BYPYZUCNSA-N

- ほほえんだ: C1C(COC1=O)CO

計算された属性

- せいみつぶんしりょう: 116.047344113g/mol

- どういたいしつりょう: 116.047344113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 99.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

(4S)-4-(hydroxymethyl)oxolan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-5G |

(4S)-4-(hydroxymethyl)oxolan-2-one |

80656-71-9 | 95% | 5g |

¥ 19,206.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570291-500mg |

(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one |

80656-71-9 | 98% | 500mg |

¥11095.00 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-100mg |

(4S)-4-(hydroxymethyl)oxolan-2-one |

80656-71-9 | 95% | 100mg |

¥1750.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570291-1g |

(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one |

80656-71-9 | 98% | 1g |

¥16005.00 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-500mg |

(4S)-4-(hydroxymethyl)oxolan-2-one |

80656-71-9 | 95% | 500mg |

¥4658.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-100.0mg |

(4S)-4-(hydroxymethyl)oxolan-2-one |

80656-71-9 | 95% | 100.0mg |

¥1604.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-1G |

(4S)-4-(hydroxymethyl)oxolan-2-one |

80656-71-9 | 95% | 1g |

¥ 6,402.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1356-1g |

(4S)-4-(hydroxymethyl)oxolan-2-one |

80656-71-9 | 95% | 1g |

¥6984.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570291-100mg |

(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one |

80656-71-9 | 98% | 100mg |

¥5547.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570291-250mg |

(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one |

80656-71-9 | 98% | 250mg |

¥7682.00 | 2024-07-28 |

(4S)-4-(hydroxymethyl)oxolan-2-one 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

80656-71-9 ((4S)-4-(hydroxymethyl)oxolan-2-one) 関連製品

- 64190-48-3((S)-Beta-methyl-gamma-butyrolactone)

- 77513-58-7(Ethyl 2-oxotetrahydrofuran-3-carboxylate)

- 13861-97-7(4,4-dimethyltetrahydrofuran-2-one)

- 2445-77-4(2-Methylbutyl isovalerate)

- 766539-77-9(3-(Tetrahydro-furan-3-yl)-propionic acid ethylester)

- 589-59-3(isobutyl isovalerate)

- 1679-47-6(3-methyloxolan-2-one)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 13769-43-2(potassium metavanadate)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:80656-71-9)(4S)-4-(hydroxymethyl)oxolan-2-one

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):201.0/321.0/535.0/802.0/2407.0